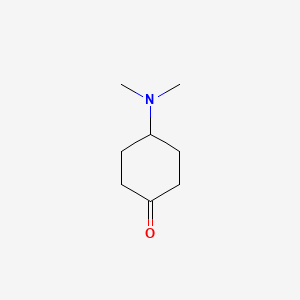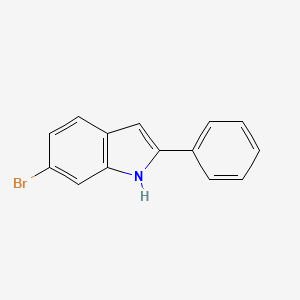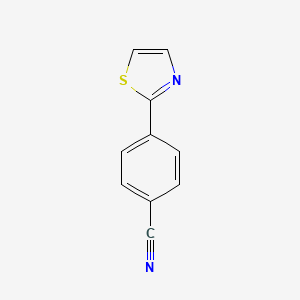
4-(1,3-Thiazol-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(1,3-Thiazol-2-yl)benzonitrile” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It’s worth noting that the specific properties and applications of “4-(1,3-Thiazol-2-yl)benzonitrile” may vary depending on its specific structure and any additional functional groups .
Molecular Structure Analysis
The molecular structure of “4-(1,3-Thiazol-2-yl)benzonitrile” would include a benzene ring attached to a thiazole ring via a nitrile group . The orientation of these rings and the presence of the nitrile group could influence the compound’s physical and chemical properties .科学的研究の応用
Anticancer Activity and DNA Binding Properties
- 4-(1,3-Thiazol-2-yl)benzonitrile derivatives have shown potential in anticancer research. In a study by Bera et al. (2021), a ligand synthesized from this compound and its cobalt(II) complex exhibited significant anticancer activity against U937 human monocytic cells. This ligand was found to intercalate with DNA, suggesting a mode of action for its anticancer effects (Bera et al., 2021).
Photophysics and Fluorescence Quenching Studies
- Yenilmez et al. (2013) reported on the synthesis and photophysical properties of novel metallo-phthalocyanines containing 4-(1,3-Thiazol-2-yl)benzonitrile derivatives. These compounds showed interesting fluorescence properties and their interactions with benzoquinone were studied, highlighting their potential in material science and photophysics (Yenilmez et al., 2013).
Antimicrobial Activity in Polymer Coatings
- El‐Wahab et al. (2014) explored the use of a coumarin-thiazole derivative, including the 4-(1,3-Thiazol-2-yl)benzonitrile structure, in imparting antimicrobial properties to polymer coatings. This research demonstrated the derivative's efficacy against various microorganisms when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).
Synthesis and Analysis of Compounds with Anti-Arrhythmic Activity
- A study by Abdel‐Aziz et al. (2009) involved the synthesis of 1,3-thiazole derivatives, including compounds related to 4-(1,3-Thiazol-2-yl)benzonitrile, and their evaluation for anti-arrhythmic activity. This research adds to the understanding of the therapeutic potential of thiazole derivatives in cardiac conditions (Abdel‐Aziz et al., 2009).
Investigation in Quantum Chemical Calculations and Antimicrobial Activity
- Shanmugapriya et al. (2021) conducted a comprehensive study on a thiazole-pyrazole compound structurally related to 4-(1,3-Thiazol-2-yl)benzonitrile. The research included quantum chemical calculations, antimicrobial activity analysis, and molecular docking studies, indicating its potential in various scientific applications (Shanmugapriya et al., 2021).
Antibacterial and Antifungal Agent Synthesis
- Narayana et al. (2006) synthesized new compounds incorporating the 4-(1,3-Thiazol-2-yl)benzonitrile structure and evaluated their antibacterial and antifungal activities. This research demonstrates the compound's potential in developing new antimicrobial agents (Narayana et al., 2006).
Xanthine Oxidase Inhibition and Anti-Inflammatory Activity
- A study by Smelcerovic et al. (2015) on 2-amino-5-alkylidene-thiazol-4-ones, related to 4-(1,3-Thiazol-2-yl)benzonitrile, showed inhibitory activity against xanthine oxidase and anti-inflammatory effects on human peripheral blood mononuclear cells. This research contributes to the understanding of thiazole derivatives in treating inflammatory and oxidative stress-related conditions (Smelcerovic et al., 2015).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(1,3-thiazol-2-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOYRKGGFBHUMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441026 |
Source


|
| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yl)benzonitrile | |
CAS RN |
672324-84-4 |
Source


|
| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





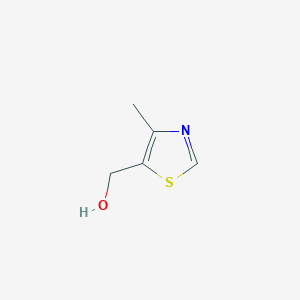
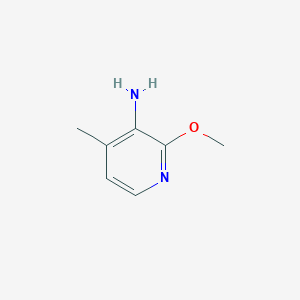

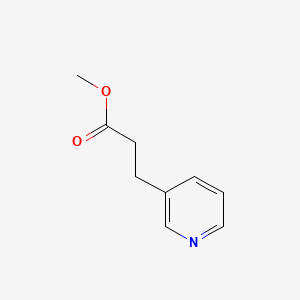

![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)
